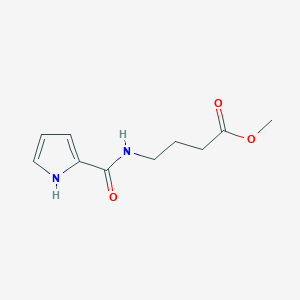
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1H-pyrrole-2-carboxamido)butanoate de méthyle est un composé chimique avec une formule moléculaire de C10H14N2O3. Il est un dérivé du pyrrole, un hétérocycle aromatique à cinq chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(1H-pyrrole-2-carboxamido)butanoate de méthyle implique généralement la réaction de l'acide 4-méthyl-2-pyrrolecarboxylique avec de l'éthanol en présence d'un catalyseur acide pour former l'ester. Cet ester est ensuite mis à réagir avec de l'acide acétique anhydre pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire, l'optimisation des conditions de réaction et l'assurance de la pureté et du rendement par diverses techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1H-pyrrole-2-carboxamido)butanoate de méthyle peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe ester peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 4-(1H-pyrrole-2-carboxamido)butanoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la synthèse de colorants, de pigments et de marqueurs fluorescents.
Mécanisme d'action
Le mécanisme d'action du 4-(1H-pyrrole-2-carboxamido)butanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and fluorescent markers.
Mécanisme D'action
The mechanism of action of Methyl 4-(1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
3,3-diméthyl-2-(1-(pent-4-én-1-yl)-1H-indazole-3-carboxamido)butanoate de méthyle (MDMB-4en-PINACA) : Un agoniste synthétique du récepteur cannabinoïde avec des caractéristiques structurelles similaires.
5F-MDMB-PINACA (5F-ADB) : Un autre cannabinoïde synthétique avec un mécanisme d'action similaire.
Unicité
Le 4-(1H-pyrrole-2-carboxamido)butanoate de méthyle est unique en raison de sa structure spécifique à base de pyrrole, qui le distingue des autres cannabinoïdes synthétiques. Cette unicité peut conduire à des activités biologiques et des applications différentes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 4-(1H-pyrrole-2-carbonylamino)butanoate |
InChI |
InChI=1S/C10H14N2O3/c1-15-9(13)5-3-7-12-10(14)8-4-2-6-11-8/h2,4,6,11H,3,5,7H2,1H3,(H,12,14) |
Clé InChI |
DKJPNATXZYCWMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCNC(=O)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


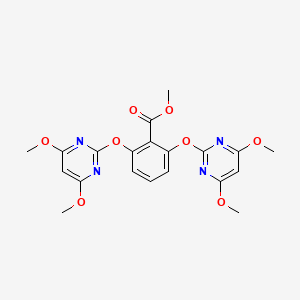
![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)

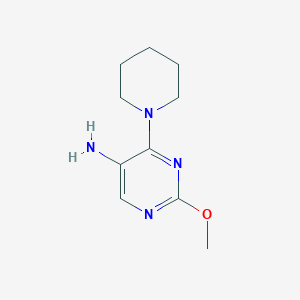
![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)

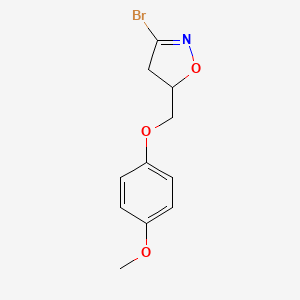



![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
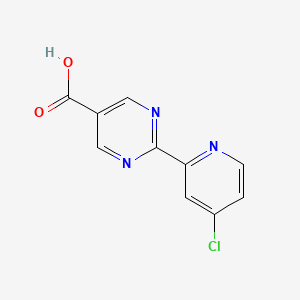
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
